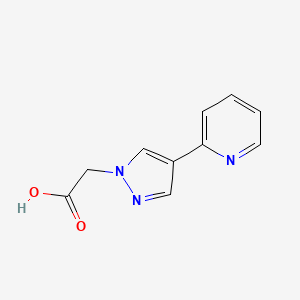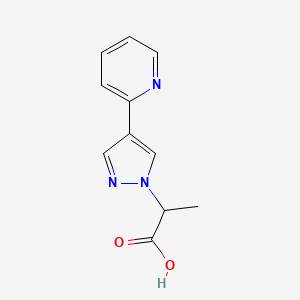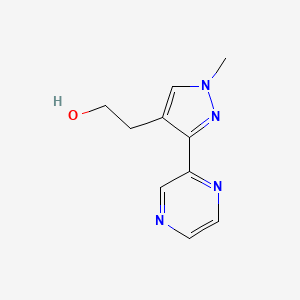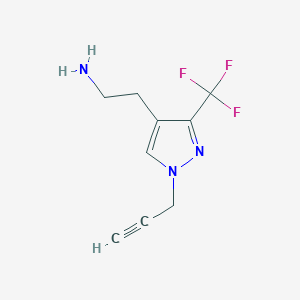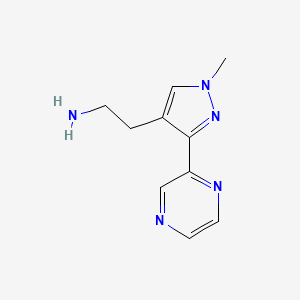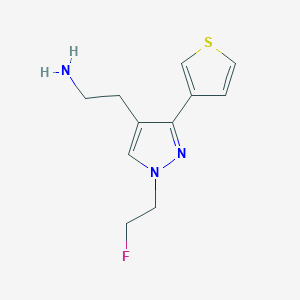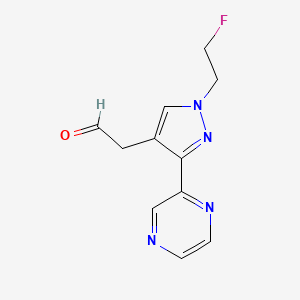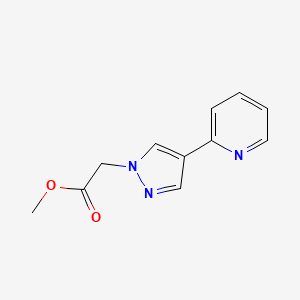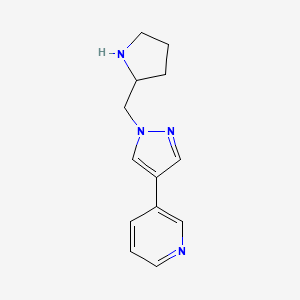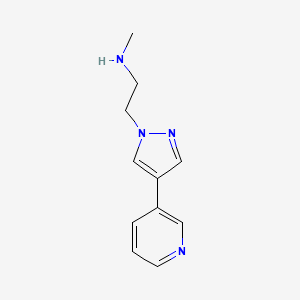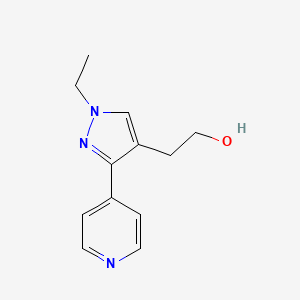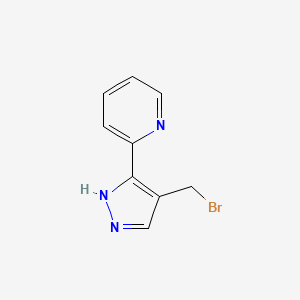
2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine
Descripción general
Descripción
2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine is a pyridine derivative . It participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, pyrrolidine derivatives have been reported to inhibit COX-2 with IC 50 values in the range of 1–8 µM .Aplicaciones Científicas De Investigación
Photoreactions and Proton Transfer Studies : A study by Vetokhina et al. (2012) on derivatives of 2-(1H-pyrazol-5-yl)pyridine, including 2-(3-bromo-1H-pyrazol-5-yl)pyridine (BPP), revealed that these compounds exhibit unique photoreactions like excited-state intramolecular proton transfer and solvent-assisted double-proton transfer. These reactions have implications for developing materials with specific optical properties (Vetokhina et al., 2012).
Synthesis and Characterization in Bioengineering : Pang Li-hua (2009) synthesized a new bifunctional chelate intermediate, 4-bromo-2,6-bis(3-(bromomethyl)-1H-pyrazol-1-yl)pyridine, and studied its structure and reaction mechanisms. This research contributes to the field of bioengineering, particularly in fluorescence immunoassay applications (Pang Li-hua, 2009).
Metal-Binding Applications : A study by Tovee et al. (2010) demonstrated the use of 4-bromomethyl-2,6-bis(pyrazol-1-yl)pyridine in creating metal-binding domains. This compound reacts with dipicolylamine to yield complexes that bind to metals like palladium and platinum, useful in creating polynuclear assemblies (Tovee et al., 2010).
Coordination Chemistry and Luminescent Properties : The research by Halcrow (2005) on 2,6-di(pyrazol-1-yl)pyridine derivatives highlights their role in coordination chemistry. These compounds form luminescent lanthanide complexes with potential applications in biological sensing and display unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Synthetic Methods and Applications in Medicine : Donaire-Arias et al. (2022) reviewed the synthesis of pyrazolo[3,4-b]pyridines, which include compounds similar to 2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine. They explored their biomedical applications, highlighting the compound's relevance in developing therapeutic agents (Donaire-Arias et al., 2022).
Safety and Hazards
Direcciones Futuras
While specific future directions for 2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine are not mentioned in the search results, similar compounds such as 2-Bromo-4-methylpyridine have been used in the total synthesis of ocular age pigment A2-E . This suggests potential applications in medicinal chemistry.
Propiedades
IUPAC Name |
2-[4-(bromomethyl)-1H-pyrazol-5-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-5-7-6-12-13-9(7)8-3-1-2-4-11-8/h1-4,6H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOXUGCUJNXSBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=NN2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






